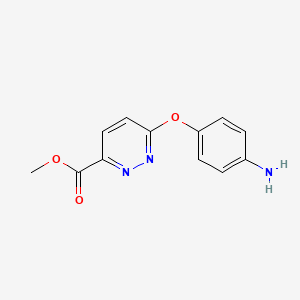
Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound features a pyridazine ring substituted with a methyl ester group at the 3-position and a 4-aminophenoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with 4-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(4-nitrophenoxy)pyridazine-3-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 6-aminopyridazine-3-carboxylate: Lacks the phenoxy group, making it less complex.
Uniqueness
Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the amino and phenoxy groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-17-12(16)10-6-7-11(15-14-10)18-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3 |
InChI Key |
RTMWPLGTBYTKQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















